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Compound of Interest

Compound Name: Diallyl isophthalate

Cat. No.: B087104

Introduction

Diallyl isophthalate (DAIP) is a versatile monomer used in the production of thermosetting
resins, which are valued for their thermal stability and electrical insulating properties. The
chemical structure and purity of DAIP are critical for its polymerization performance. Nuclear
Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful
analytical technique for the structural elucidation and purity assessment of organic molecules
like DAIP. This application note provides a detailed protocol and analysis of the 1H NMR
spectrum of diallyl isophthalate, intended for researchers, scientists, and professionals in
drug development and material science.

Data Presentation

The 1H NMR spectrum of diallyl isophthalate exhibits distinct signals corresponding to the
aromatic and allyl protons. The chemical shifts (d) are reported in parts per million (ppm)
relative to a standard internal reference. The quantitative data, including chemical shifts,
predicted multiplicities, and estimated coupling constants, are summarized in Table 1.

Table 1: 1H NMR Spectral Data of Diallyl Isophthalate
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Estimated
Proton Chemical Shift Lo Coupling .
. Multiplicity Integration
Assignment (3, ppm) Constant (J,
Hz)
H-2 8.73 Singlet (s) - 1H
Doublet of
H-4/H-6 8.25 J=7.8,17 2H
doublets (dd)
H-5 7.55 Triplet (t) J=78 1H
J=17.2,10.5,
-OCH2-CH=CH2 6.04 Ddt 2H
54
-OCH2-CH=CH2
5.43 Ddt J=17.2,15,15 2H
(trans)
-OCH2-CH=CH2
) 5.32 Ddt J=105,15,15 2H
(cis)
-OCH2-CH=CH2 4.86 Dt J=54,15 4H

Note: The chemical shift and multiplicity data are based on typical spectra found in the
literature. Coupling constants are estimated based on known values for similar structural
motifs.

Experimental Protocols

This section outlines the protocol for the preparation of a diallyl isophthalate sample and the
acquisition of its 1H NMR spectrum.

Sample Preparation

o Sample Weighing: Accurately weigh 5-25 mg of diallyl isophthalate into a clean, dry vial.[1]
[2]

e Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCI3) to the vial.
[2][3] CDCI3 is a common solvent for non-polar organic compounds.
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» Dissolution: Gently swirl the vial to ensure the complete dissolution of the diallyl
isophthalate.

o Transfer: Using a Pasteur pipette with a small plug of glass wool to filter out any particulate
matter, transfer the solution into a 5 mm NMR tube.[1][3]

e Capping: Securely cap the NMR tube to prevent solvent evaporation.

1H NMR Spectrum Acquisition

The following are typical parameters for acquiring a 1H NMR spectrum on a standard NMR
spectrometer (e.g., 400 or 500 MHz).

e Spectrometer Frequency: 400 MHz (or higher for better resolution)

e Solvent: CDCI3

o Temperature: 298 K (25 °C)

e Pulse Sequence: A standard single-pulse sequence (e.g., zg30 or zg) is typically used.[4]

o Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this
concentration to achieve a good signal-to-noise ratio.[5]

e Acquisition Time (AQ): Approximately 3-4 seconds.[4][5]
o Relaxation Delay (D1): 1-2 seconds.[4]

o Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected
chemical shift range of organic molecules.

o Referencing: The chemical shifts are referenced to the residual solvent peak of CDCI3 (o
7.26 ppm) or an internal standard such as tetramethylsilane (TMS, & 0.00 ppm).

Visualizations
Chemical Structure and Proton Assignments
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The following diagram illustrates the chemical structure of diallyl isophthalate with the
assignment of each unique proton, corresponding to the data in Table 1.

Diallyl Isophthalate Proton Assignments
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Caption: Chemical structure of diallyl isophthalate with proton numbering.

Experimental Workflow

The logical flow from sample preparation to data analysis in 1H NMR spectroscopy is depicted
in the following workflow diagram.
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1H NMR Analysis Workflow

Sample Preparation
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Spectral Analysis
(Integration, Peak Picking, J-coupling analysis)
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(Data tables, spectra, interpretation)
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Caption: Workflow for 1H NMR spectral analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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